molecular formula C30H18O9 B150504 Protopseudohypericin CAS No. 54328-09-5

Protopseudohypericin

Cat. No.: B150504
CAS No.: 54328-09-5
M. Wt: 522.5 g/mol
InChI Key: QFAPJWSQKUFHAP-UHFFFAOYSA-N
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Scientific Research Applications

Properties

IUPAC Name

9,11,13,16,18,20-hexahydroxy-5-(hydroxymethyl)-24-methylheptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1,3,5,8,10,12,14(28),15(27),16,18,20,23,25-tridecaene-7,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O9/c1-9-2-11-19(13(32)3-9)29(38)25-17(36)6-15(34)23-24-16(35)7-18(37)26-28(24)22(21(11)27(23)25)12-4-10(8-31)5-14(33)20(12)30(26)39/h2-7,31,34-39H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBECZWWSHDRKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C(=C5C6=CC(=CC(=O)C6=C(C7=C(C=C(C4=C57)O)O)O)CO)C2=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70202695
Record name Protopseudohypericin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54328-09-5
Record name Protopseudohypericin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054328095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protopseudohypericin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70202695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Protopseudohypericin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHJ45RLC3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Protopseudohypericin and where is it found?

A1: this compound is a naturally occurring naphthodianthrone found in St. John's Wort (Hypericum perforatum) and other Hypericum species. [, , , , , , , , , , ] It is a biosynthetic precursor to pseudohypericin, another naphthodianthrone found in these plants. [, , ]

Q2: How does light affect this compound?

A2: this compound is photosensitive and converts to pseudohypericin upon exposure to light. [, , , , , , ] This conversion is particularly efficient around a wavelength of 515 nm (green light). []

Q3: Where are this compound and other naphthodianthrones localized within Hypericum species?

A4: Using a technique called desorption electrospray ionization mass spectrometry imaging (DESI-MSI), researchers found that this compound, along with other naphthodianthrones (hypericin, protohypericin, and pseudohypericin), are localized in the dark glands on the leaves of several Hypericum species. [] This co-localization suggests these glands are the primary site of naphthodianthrone accumulation. []

Q4: How does the distribution of dark glands differ between Hypericum species?

A5: The distribution of dark glands, and therefore the localization of naphthodianthrones, varies among Hypericum species. [] Interestingly, species belonging to the same section tend to exhibit similarities in the localization and composition of phloroglucinols, another class of bioactive compounds found in Hypericum. []

Q5: What analytical techniques are used to identify and quantify this compound and other related compounds in Hypericum extracts?

A5: Several analytical techniques are employed for the identification and quantification of this compound and other related compounds in Hypericum extracts. These include:

  • High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV/Vis and fluorescence detection, enables the separation and quantification of this compound, Pseudohypericin, Protohypericin, and Hypericin. [, , , ]
  • Mass Spectrometry (MS): Used in conjunction with HPLC or alone (e.g., DESI-MS), MS allows for the identification and structural characterization of these compounds based on their mass-to-charge ratios and fragmentation patterns. [, , , ]
  • Differential Pulse Polarography: This electrochemical technique can be used to determine the total Hypericin content, including this compound after its conversion to Pseudohypericin. []

Q6: How do researchers account for the light sensitivity of this compound during analysis?

A6: Due to the light sensitivity of this compound, researchers employ specific strategies during extraction and analysis:

  • Extraction in the Dark: To prevent premature conversion, extractions are often performed in the dark or under subdued lighting conditions. [, ]
  • Photoconversion for Total Hypericin Determination: When measuring total Hypericin content, researchers intentionally expose the samples to light to convert this compound and Protohypericin to their respective counterparts before analysis. [, , ]

Q7: What are the challenges associated with extracting this compound and other naphthodianthrones?

A7: Extracting these compounds efficiently presents some challenges:

  • Complete Extraction: Different solvents or extraction techniques may be needed to extract both phloroglucinols and naphthodianthrones completely. For instance, while methanol efficiently extracts phloroglucinols, a water:ethanol mixture is more effective for extracting Hypericins. []
  • Hyperforin Degradation: Sunlight exposure can lead to a significant loss of Hyperforins, another class of bioactive compounds found in Hypericum. Therefore, controlling light exposure during extraction is crucial for accurate quantification of all compounds. []

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